molecular formula C8H6BrF3O B13630932 2-Bromo-5-(2,2,2-trifluoroethyl)phenol

2-Bromo-5-(2,2,2-trifluoroethyl)phenol

Cat. No.: B13630932
M. Wt: 255.03 g/mol
InChI Key: XJGZRKFJLGVLSA-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C8H6BrF3O It is a brominated phenol derivative, characterized by the presence of a trifluoroethyl group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2,2-trifluoroethyl)phenol typically involves the bromination of 5-(2,2,2-trifluoroethyl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position of the phenol ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and inhibition due to its phenolic structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine and trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2,2,2-trifluoroethyl)phenol is unique due to the combination of its bromine and trifluoroethyl substituents, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2

InChI Key

XJGZRKFJLGVLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)O)Br

Origin of Product

United States

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